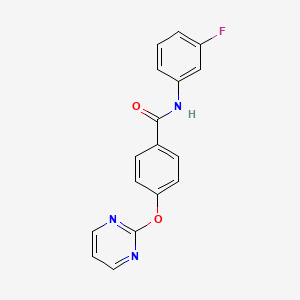

N-(3-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to N-(3-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide involves intricate chemical procedures aimed at introducing specific functional groups to achieve desired molecular structures. For instance, the discovery and synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a related compound, underscore the complexity and precision required in these chemical synthesis processes. This compound, known for its histone deacetylase inhibitory activity, showcases the meticulous nature of synthesizing benzamide derivatives with specific substituents to achieve biological activity (Zhou et al., 2008).

Molecular Structure Analysis

The structural analysis of fluorinated benzamides, including those similar to N-(3-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide, reveals significant insights into their molecular conformation, crystal packing, and intermolecular interactions. Research on the structural systematics and conformational analyses of fluoro-N-(pyridyl)benzamides provides a comprehensive understanding of the effects of fluorine substitution on molecular structure and physicochemical properties. These studies highlight the importance of substitution patterns on the benzamide backbone in determining the molecular conformation and resultant physical and chemical characteristics (Mocilac et al., 2012).

Chemical Reactions and Properties

Fluorinated benzamides, including those akin to N-(3-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide, participate in a range of chemical reactions, reflecting their reactive nature and the influence of fluorine atoms on their chemical behavior. The synthesis and radiosynthesis of fluorinated benzamide neuroleptics exemplify the complex reactions these compounds can undergo, including nucleophilic substitution reactions that incorporate fluorine isotopes for biological imaging applications (Mukherjee, 1991).

Physical Properties Analysis

The physical properties of fluorinated benzamides are influenced by their molecular structure, with studies revealing insights into their crystallization behavior, melting points, and polymorphism. For example, the occurrence of concomitant polymorphism in certain fluorinated benzamides is attributed to disorder in the crystal structure, demonstrating the intricate relationship between molecular structure and physical properties (Chopra & Row, 2008).

Wissenschaftliche Forschungsanwendungen

Discovery of Histone Deacetylase Inhibitors Compounds structurally related to N-(3-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide have been explored for their potential as histone deacetylase (HDAC) inhibitors, which play a significant role in cancer treatment strategies. For instance, MGCD0103, an isotype-selective small molecule HDAC inhibitor, demonstrated significant antitumor activity and entered clinical trials, highlighting the promise of such compounds as anticancer drugs (Zhou et al., 2008).

In Vivo Antitumor Activity Another study focused on the synthetic benzamide derivative MS-27-275, which showed marked in vivo antitumor activity against various human tumor cell lines. The study's findings suggest that benzamide derivatives like MS-27-275 act as antitumor agents through HDAC inhibition, offering a novel chemotherapeutic strategy for cancers insensitive to traditional antitumor agents (Saito et al., 1999).

Neurodegenerative Disorder Imaging Compounds with a similar structure have been used as molecular imaging probes to quantify serotonin 1A (5-HT1A) receptor densities in the living brains of Alzheimer's disease patients, showing significant potential in the diagnosis and understanding of neurodegenerative disorders (Kepe et al., 2006).

Molecular Gels for Aniline Vapor Detection Derivatization strategies involving similar compounds have led to the development of molecular gels capable of detecting aniline vapor, demonstrating the versatility of such compounds in developing high-performance fluorescent sensing films (Fan et al., 2016).

Eigenschaften

IUPAC Name |

N-(3-fluorophenyl)-4-pyrimidin-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN3O2/c18-13-3-1-4-14(11-13)21-16(22)12-5-7-15(8-6-12)23-17-19-9-2-10-20-17/h1-11H,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTPQLAAYYIKFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-1-(4-methylphenyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B5567683.png)

![4-[2-methyl-5-(1-piperidinylsulfonyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5567697.png)

![2-methyl-4-phenyl-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5567703.png)

![N-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5567712.png)

![5-methyl-3-{1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5567724.png)

![N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclohexyl)-1H-pyrazole-3-carboxamide](/img/structure/B5567731.png)

![1-benzyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5567737.png)

![N-[2-(dimethylamino)ethyl]-N'-(1-methyl-1H-indazol-6-yl)-N-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B5567743.png)

![4-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}thiomorpholine 1,1-dioxide](/img/structure/B5567747.png)

![1-[(2-fluorobenzyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5567755.png)

![N,N-dimethyl-1-{4-methyl-5-[1-(6-phenylpyridazin-3-yl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5567765.png)